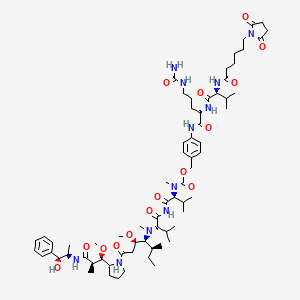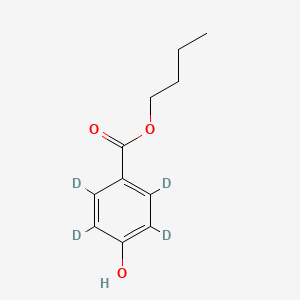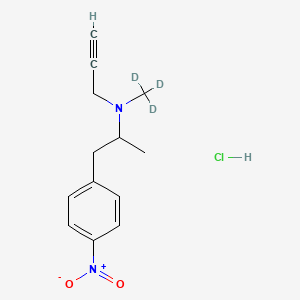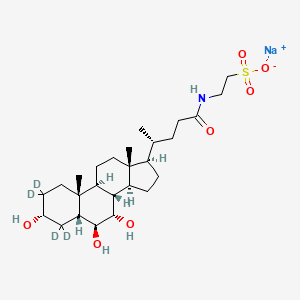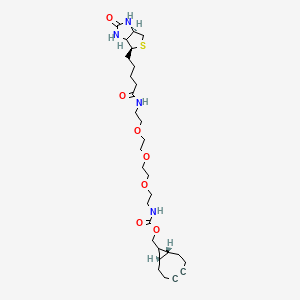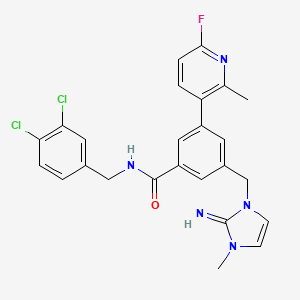
Benfotiamine-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benfotiamine-d5 is a deuterated form of benfotiamine, a synthetic derivative of thiamine (vitamin B1). It is a fat-soluble compound that is more bioavailable than thiamine itself. This compound is used in scientific research to study the pharmacokinetics and metabolic pathways of benfotiamine, as the deuterium atoms can be traced more easily in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of benfotiamine-d5 involves the synthesis of benfotiamine followed by the incorporation of deuterium atoms. The general synthetic route includes:
Starting Material: Thiamine hydrochloride.
Acylation: Thiamine hydrochloride is acylated with benzoyl chloride to form S-benzoylthiamine.
Phosphorylation: S-benzoylthiamine is then phosphorylated to form benfotiamine.
Deuteration: The final step involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents and solvents.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale Acylation and Phosphorylation: Using industrial reactors to carry out the acylation and phosphorylation reactions.
Purification: The product is purified using crystallization and filtration techniques.
Deuteration: Deuterium exchange is performed in specialized reactors to ensure high incorporation of deuterium atoms.
Analyse Chemischer Reaktionen
Types of Reactions
Benfotiamine-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form thiamine disulfide derivatives.
Reduction: It can be reduced back to thiamine or its derivatives.
Substitution: The benzoyl group can be substituted with other acyl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acylation reagents like acyl chlorides and anhydrides are used in the presence of bases like pyridine.
Major Products
Oxidation Products: Thiamine disulfide derivatives.
Reduction Products: Thiamine and its reduced derivatives.
Substitution Products: Various acylated thiamine derivatives.
Wissenschaftliche Forschungsanwendungen
Benfotiamine-d5 is used in a wide range of scientific research applications:
Chemistry: Studying the metabolic pathways and stability of benfotiamine.
Biology: Investigating the bioavailability and distribution of benfotiamine in biological systems.
Medicine: Researching the therapeutic effects of benfotiamine in treating diabetic complications and neurodegenerative diseases.
Industry: Used in the development of new pharmaceuticals and dietary supplements.
Wirkmechanismus
Benfotiamine-d5 exerts its effects by increasing the levels of thiamine diphosphate in tissues. Thiamine diphosphate is a cofactor for the enzyme transketolase, which plays a crucial role in the pentose phosphate pathway. By enhancing transketolase activity, this compound helps in reducing the formation of advanced glycation end products, which are implicated in diabetic complications. The deuterium atoms in this compound allow for precise tracking of its metabolic pathways and interactions in the body.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiamine (Vitamin B1): The natural form of the vitamin.
Sulbutiamine: A synthetic derivative of thiamine with higher bioavailability.
Fursultiamine: Another synthetic thiamine derivative used for its neuroprotective effects.
Uniqueness of Benfotiamine-d5
This compound is unique due to its deuterium atoms, which make it an excellent tool for tracing and studying the pharmacokinetics and metabolic pathways of benfotiamine. Its higher bioavailability and ability to enhance transketolase activity make it a valuable compound in scientific research and therapeutic applications.
Eigenschaften
Molekularformel |
C19H23N4O6PS |
|---|---|
Molekulargewicht |
471.5 g/mol |
IUPAC-Name |
S-[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl] 2,3,4,5,6-pentadeuteriobenzenecarbothioate |
InChI |
InChI=1S/C19H23N4O6PS/c1-13(23(12-24)11-16-10-21-14(2)22-18(16)20)17(8-9-29-30(26,27)28)31-19(25)15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22)(H2,26,27,28)/b17-13-/i3D,4D,5D,6D,7D |
InChI-Schlüssel |
BTNNPSLJPBRMLZ-CSFUHONJSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)S/C(=C(/C)\N(CC2=CN=C(N=C2N)C)C=O)/CCOP(=O)(O)O)[2H])[2H] |
Kanonische SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOP(=O)(O)O)SC(=O)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


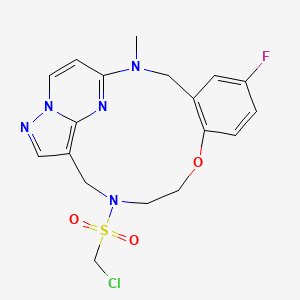
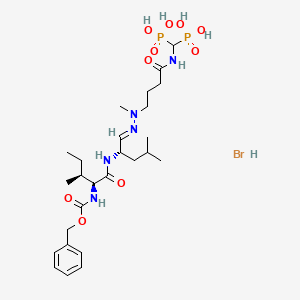
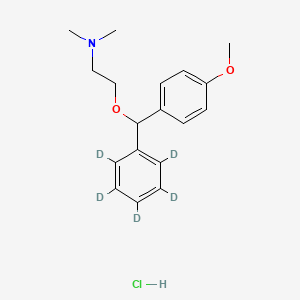
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12425344.png)

![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one](/img/structure/B12425365.png)

![[(3S,8R,9S,10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12425378.png)
